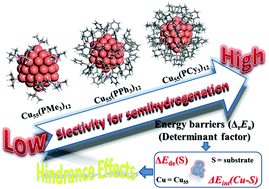Phosphine ligand-coated Cu nanoparticle-catalyzed selective semihydrogenation of alkynes: electronic or hindrance effects of the ligand?†
Physical Chemistry Chemical Physics Pub Date: 2020-07-06 DOI: 10.1039/D0CP02303E
Abstract
Understanding the mechanism of a catalytic reaction is of fundamental importance not only scientifically but also technologically to the design of high-performance catalysts. In this work, the mechanisms of 1-phenyl-1-propyne and cis-β-methylstyrene hydrogenations catalyzed by Cu55 and ligand-coated Cu55 are explored in detail by means of density functional theory (DFT). The calculated results indicate that the semihydrogenation selectivity of the catalyst can be effectively controlled by employing a suitable ligand. That is, the PCy3 and PPh3 ligands used to coat Cu55 can largely raise the energy barrier of the rate-determining step for cis-β-methylstyrene hydrogenation. By the study of energy decomposition analysis (EDA) and charge density difference, it can be found that the deformation energies of the substrate fragments play a crucial role in the energy barriers of the rate-determining steps. The large hindrance effect of the ligands is beneficial for improving the semihydrogenation selectivity of the catalysts. This study provides significant information for future catalyst design and on the physical origin of the phosphine ligand-coated nanoparticle catalysis for semihydrogenation.


Recommended Literature
- [1] Study of endothelial cell apoptosis using fluorescence resonance energy transfer (FRET) biosensor cell line with hemodynamic microfluidic chip system†
- [2] Polar solvent effects on tartaric acid binding by aromatic oligoamide foldamer capsules†
- [3] Biodegradable containers composed of anionic liposomes and cationic polypeptide vesicles†
- [4] Spectrophotometric determination of acidity constants by mean centering of ratio spectra
- [5] Front cover
- [6] Aryl-substituted symmetrical and unsymmetrical benzothiadiazoles†
- [7] Carbazole photorefractive materials
- [8] Inside back cover
- [9] Fluorescent sensors based on AIEgen-functionalised mesoporous silica nanoparticles for the detection of explosives and antibiotics†
- [10] Recent advances and prospects for organoboron-based thermally activated delayed fluorescence emitters

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 119584-73-5









